molecular formula C9H13N3O2 B495243 N-isobutyl-3-nitro-2-pyridinamine CAS No. 942356-83-4

N-isobutyl-3-nitro-2-pyridinamine

Cat. No.: B495243
CAS No.: 942356-83-4
M. Wt: 195.22g/mol
InChI Key: QDBSAMWCNGFVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-3-nitro-2-pyridinamine is a chemical compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group (-NO2) attached to the pyridine ring, along with an isobutyl group attached to the nitrogen atom. Nitropyridines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-3-nitro-2-pyridinamine typically involves the nitration of pyridine derivatives followed by the introduction of the isobutyl group. One common method involves the reaction of 3-nitropyridine with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by amination reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-3-nitro-2-pyridinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrazine hydrate, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Solvents: Acetic acid, dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: 3-Aminopyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Oxidized nitropyridine derivatives.

Mechanism of Action

The mechanism of action of N-isobutyl-3-nitro-2-pyridinamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(2-methylpropyl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-7(2)6-11-9-8(12(13)14)4-3-5-10-9/h3-5,7H,6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBSAMWCNGFVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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